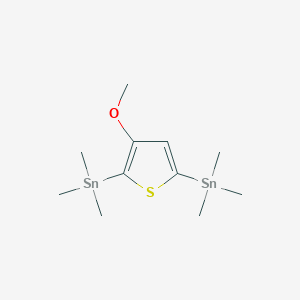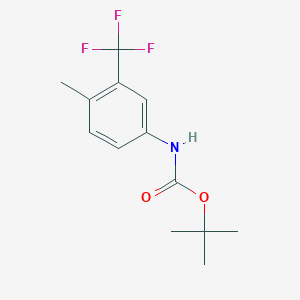
3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine is an organic compound characterized by the presence of a benzamidine group attached to a piperidine ring, which is further substituted with a hydroxyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Attachment of the Benzamidine Group: The benzamidine moiety is introduced through a reaction between benzylamine and an appropriate amidine precursor, often under acidic or basic conditions to facilitate the formation of the amidine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: These processes ensure consistent quality and yield.
Catalytic Hydrogenation: Utilized for the reduction steps, often employing palladium or platinum catalysts.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The benzamidine group can be reduced to form amines using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, or hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates, or other electrophiles for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs for conditions such as cancer, cardiovascular diseases, and neurological disorders.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidine group is known to mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can inhibit enzyme activity, alter receptor signaling, or affect other cellular processes, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-piperidine: Lacks the benzamidine group but shares the piperidine core.
Benzamidine: Contains the benzamidine moiety but lacks the piperidine ring.
N-Hydroxybenzamidine: Similar structure with an additional hydroxyl group on the benzamidine moiety.
Uniqueness
3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine is unique due to the combination of the benzamidine group and the hydroxyl-substituted piperidine ring. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its simpler analogs. Its structure provides a balance of hydrophilic and hydrophobic properties, enhancing its potential as a versatile compound in various applications.
Propriétés
Numéro CAS |
887577-64-2 |
|---|---|
Formule moléculaire |
C13H19N3O |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
3-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3O/c14-13(15)11-3-1-2-10(8-11)9-16-6-4-12(17)5-7-16/h1-3,8,12,17H,4-7,9H2,(H3,14,15) |
Clé InChI |
LDBFILKMCKUIER-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)CC2=CC(=CC=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-](/img/structure/B12097139.png)


![1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]-](/img/structure/B12097158.png)

![2-[(2-Acetamidoacetyl)amino]-4-methylpentanamide](/img/structure/B12097163.png)





![Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate](/img/structure/B12097217.png)


